(3E)-7-Chloro-3-(ethylimino)-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

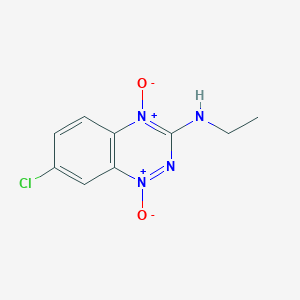

(3E)-7-Chloro-3-(ethylimino)-1-oxo-1λ⁵,2,4-benzotriazin-4(3H)-ol is a benzotriazin derivative characterized by a 7-chloro substitution, an ethylimino group at position 3, and a ketone oxygen at position 1. Its structure features a planar heterocyclic core, which is critical for electronic interactions in biological or catalytic applications. The (3E)-configuration ensures specific spatial orientation of substituents, influencing reactivity and binding properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-7-Chloro-3-(ethylimino)-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-chloro-1,2,4-benzotriazin-3-one with ethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction parameters such as temperature, pressure, and concentration of reactants is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(3E)-7-Chloro-3-(ethylimino)-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted benzotriazine compounds.

Scientific Research Applications

Chemistry

In chemistry, (3E)-7-Chloro-3-(ethylimino)-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of advanced materials with specific properties. Its incorporation into polymers or coatings can enhance their performance and durability.

Mechanism of Action

The mechanism of action of (3E)-7-Chloro-3-(ethylimino)-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs in the Quinazolinone Family

Key Compounds :

- 7-Chloro-3-[substituted (amino/phenylamino)]-2-phenyl quinazolin-4(3H)-one/thione derivatives

- 1-(7-Chloro-4-oxo-2-phenylquinazoline-3(4H)-yl) substituted urea derivatives

Structural Differences :

- Core Heterocycle: The target compound contains a benzotriazin core (three nitrogen atoms), whereas quinazolinones have a two-nitrogen quinazoline system.

- Substituents: The ethylimino group (N–CH₂CH₃) in the target contrasts with amino/phenylamino or urea groups in quinazolinones. These substituents influence solubility, with urea derivatives showing enhanced polarity compared to ethylimino .

Physicochemical Properties :

*Inferred from structural analogs.

Comparison with Benzothiazinone Derivatives

Example: 7-Chloro-3-(γ-dimethylaminopropyl)-1,2,8-benzothiazin-4(3H)-one ()

- Core Heterocycle: Benzothiazinone (one sulfur, one nitrogen) vs. benzotriazin (three nitrogens). Sulfur introduces distinct electronic effects and metabolic stability.

- Synthesis: Benzothiazinones require alkylation with 3-dimethylaminopropyl chloride under basic conditions, contrasting with the target’s likely imino-group incorporation via Schiff base formation .

- Bioactivity: Benzothiazinones are explored for antimicrobial activity, whereas quinazolinones target CNS disorders, suggesting divergent applications .

Functional Implications of Substituents

Biological Activity

(3E)-7-Chloro-3-(ethylimino)-1-oxo-1λ5,2,4-benzotriazin-4(3H)-ol is a compound belonging to the benzotriazine family, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of (3E)-7-Chloro-3-(ethylimino)-1-oxo-1λ5,2,4-benzotriazin-4(3H)-ol can be represented as follows:

- Molecular Formula : C8H8ClN3O

- Molecular Weight : 201.62 g/mol

Antimicrobial Activity

Research has demonstrated that benzotriazine derivatives exhibit significant antimicrobial properties. A study showed that various benzotriazine compounds displayed strong binding affinities towards bacterial targets such as E. coli and Staphylococcus aureus. The tested compounds exhibited effective antibacterial activity, with some achieving an inhibitory zone of approximately 1.0 cm against E. coli .

Anticancer Activity

The anticancer potential of (3E)-7-Chloro-3-(ethylimino)-1-oxo-1λ5,2,4-benzotriazin-4(3H)-ol has been evaluated in vitro against human liver carcinoma cell lines (HepG2). The results indicated that certain derivatives showed potent cytotoxic effects with low IC50 values, suggesting their potential as anticancer agents. For instance, a related compound exhibited an IC50 value of 6.525 μM against HepG2 cells .

The mechanism by which benzotriazine derivatives exert their biological effects often involves interaction with specific cellular receptors or enzymes. For instance, some compounds have been identified as positive allosteric modulators of AMPA receptors in the central nervous system, enhancing neurotransmitter release without the excitotoxic effects commonly associated with direct agonists . This mechanism may contribute to their nootropic and neuroprotective effects.

Case Studies

- Antibacterial Efficacy : In a comparative study of various benzotriazine derivatives, (3E)-7-Chloro-3-(ethylimino)-1-oxo-1λ5,2,4-benzotriazin-4(3H)-ol demonstrated superior antibacterial activity against E. coli, while showing minimal activity against Staphylococcus aureus and Salmonella spp .

- Cytotoxicity Assessment : A series of synthesized benzotriazine derivatives were tested for their cytotoxicity against HepG2 cells. The results indicated that modifications in the structure significantly influenced their anticancer activity, with some derivatives outperforming standard chemotherapeutics like doxorubicin .

Properties

CAS No. |

921933-54-2 |

|---|---|

Molecular Formula |

C9H9ClN4O2 |

Molecular Weight |

240.64 g/mol |

IUPAC Name |

7-chloro-N-ethyl-1,4-dioxido-1,2,4-benzotriazine-1,4-diium-3-amine |

InChI |

InChI=1S/C9H9ClN4O2/c1-2-11-9-12-14(16)8-5-6(10)3-4-7(8)13(9)15/h3-5H,2H2,1H3,(H,11,12) |

InChI Key |

DIBMHOLEAVSRLF-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=[N+](C2=C(C=C(C=C2)Cl)[N+](=N1)[O-])[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.